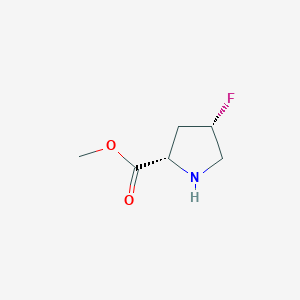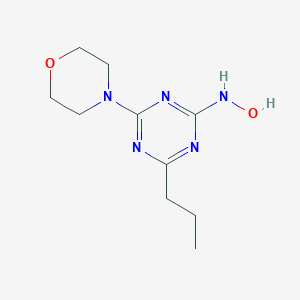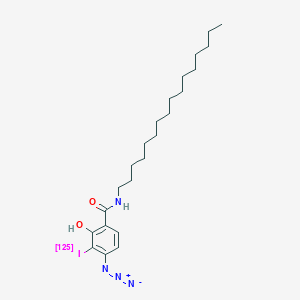
3-Iodo-4-azido-N-hexadecylsalicylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4-azido-N-hexadecylsalicylamide (IAHSA) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of salicylamide, which is a well-known nonsteroidal anti-inflammatory drug. The addition of iodine and azide groups to the salicylamide molecule gives IAHSA unique properties that make it useful for various research applications.
作用機序
The mechanism of action of 3-Iodo-4-azido-N-hexadecylsalicylamide is not fully understood. However, it is believed that the iodine and azide groups on the molecule allow it to selectively bind to certain proteins and lipids. This binding can alter the function of these molecules, leading to changes in cellular processes.
生化学的および生理学的効果
3-Iodo-4-azido-N-hexadecylsalicylamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 3-Iodo-4-azido-N-hexadecylsalicylamide has been shown to induce apoptosis (cell death) in certain cancer cell lines.
実験室実験の利点と制限
3-Iodo-4-azido-N-hexadecylsalicylamide has a number of advantages for use in lab experiments. For example, it is a highly specific probe that can be used to study protein-lipid interactions. Additionally, it is relatively easy to synthesize and purify. However, there are also some limitations to its use. For example, it can be toxic to cells at high concentrations, and its effects on cellular processes can be difficult to interpret.
将来の方向性
There are a number of future directions for research on 3-Iodo-4-azido-N-hexadecylsalicylamide. One area of interest is its potential use as a therapeutic agent for cancer. Additionally, researchers are interested in developing new probes based on the structure of 3-Iodo-4-azido-N-hexadecylsalicylamide that can be used to study other cellular processes. Finally, there is ongoing research to better understand the mechanism of action of 3-Iodo-4-azido-N-hexadecylsalicylamide and its effects on cellular processes.
合成法
3-Iodo-4-azido-N-hexadecylsalicylamide can be synthesized by a multistep process that involves the reaction of hexadecylamine with salicylic acid, followed by the addition of iodine and azide groups. The final product is purified using chromatography techniques to obtain a high-purity compound.
科学的研究の応用
3-Iodo-4-azido-N-hexadecylsalicylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a chemical probe to study protein-lipid interactions. 3-Iodo-4-azido-N-hexadecylsalicylamide can be used to selectively label proteins that interact with specific lipids, allowing researchers to study the role of these interactions in various cellular processes.
特性
CAS番号 |
129178-67-2 |
|---|---|
製品名 |
3-Iodo-4-azido-N-hexadecylsalicylamide |
分子式 |
C23H37IN4O2 |
分子量 |
526.5 g/mol |
IUPAC名 |
4-azido-N-hexadecyl-2-hydroxy-3-(125I)iodanylbenzamide |
InChI |
InChI=1S/C23H37IN4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-23(30)19-16-17-20(27-28-25)21(24)22(19)29/h16-17,29H,2-15,18H2,1H3,(H,26,30)/i24-2 |
InChIキー |
CZIANYBTJZHSQL-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O |
正規SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O |
同義語 |
3-iodo-4-azido-N-hexadecylsalicylamide IAHS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)


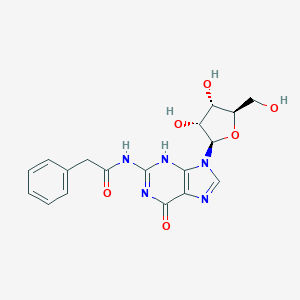
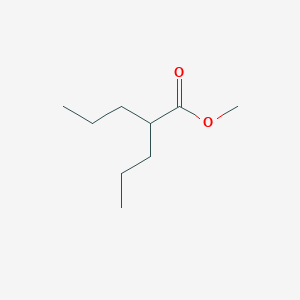
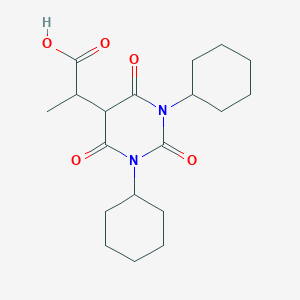
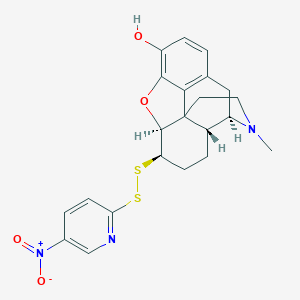
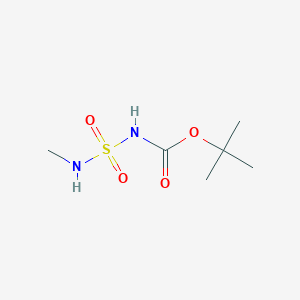
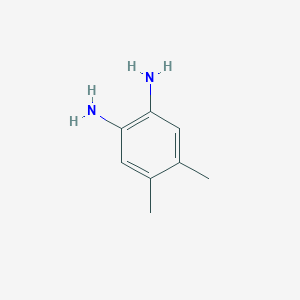
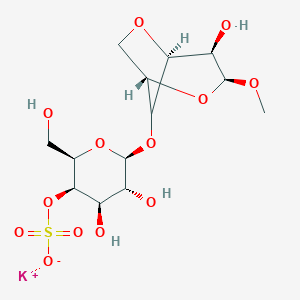
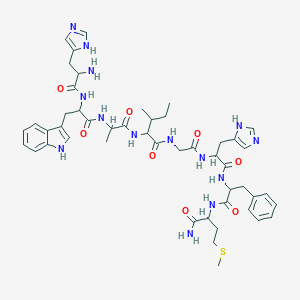
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)
